Cas no 246510-69-0 (benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate)

Benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a Boc-protected amine and a hydroxymethyl group at the 3- and 4-positions, respectively. This compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of biologically active molecules, such as pharmaceuticals and peptidomimetics. The tert-butoxycarbonyl (Boc) group provides selective protection for the amine functionality, enabling further functionalization under mild conditions. The hydroxymethyl moiety offers a versatile handle for additional modifications. Its stereochemically defined (3S,4S) configuration ensures precise control in asymmetric synthesis. The benzyl ester group enhances solubility in organic solvents, facilitating purification and subsequent reactions. This compound is suitable for applications in medicinal chemistry and peptide research.
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate structure
246510-69-0 structure
Product name:benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS No:246510-69-0
MF:C18H26N2O5
MW:350.409445285797
CID:913244
PubChem ID:23635905

benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (3S,4S)-1-N-CBZ-3-(N-BOC-AMINO)-4-HYDROXYMETHYLPYRROLIDINE
    • benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
    • BENZYL (3S,4S)-3-TERT-BUTOXYCARBONYLAMINO-4-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLATE
    • (3S,4S)-1-benzyloxycarbonyl-3-(tert-butoxycarbonyl)amino-4-hydroxymethylpyrrolidine
    • (3S,4S)-3-tert-Butoxycarbonylamino-4-hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester
    • 1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(hydroxymethyl)-,phenylmethyl ester,(3S,4S)
    • Benz
    • benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
    • cis-Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
    • benzyl (3S,4S)-3-[(tert-butoxycarbonyl)amino]-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • SCHEMBL650755
    • Benzyl(3S,4S)-3-[(tert-butoxycarbonyl)amino]-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • DTXSID40635279
    • MFCD09991638
    • 246510-67-8
    • (+/-)-cis-benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
    • cis-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine
    • UVYCLXXPQAPHKR-HUUCEWRRSA-N
    • Benzyl (3S,4S)-3-[(tert-butoxycarbonyl)amino]-4-(hydroxymethyl)pyrrolidine-1-carboxylate
    • (3S,4S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
    • benzyl (3 S,4S)-3-[(tert-butoxycarbonyl)amino]-4-(hydroxymethyl)-1-pyrrolidinecarboxylate
    • 246510-69-0
    • Inchi: InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-15-10-20(9-14(15)11-21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1
    • InChI Key: UVYCLXXPQAPHKR-HUUCEWRRSA-N
    • SMILES: CC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 350.18400
  • Monoisotopic Mass: 350.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 88.1Ų

Experimental Properties

  • PSA: 88.10000
  • LogP: 2.46940

benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1237-100MG
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 95%
100MG
¥ 1,280.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1237-100.0mg
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 95%
100.0mg
¥1280.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1237-1g
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 95%
1g
¥5121.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1237-1G
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 95%
1g
¥ 5,121.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1237-5G
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 95%
5g
¥ 15,364.00 2023-03-17
Chemenu
CM515588-1g
(3S,4S)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 98%
1g
$781 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1237-500MG
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 95%
500MG
¥ 3,418.00 2023-03-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1237-100mg
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 95%
100mg
¥1280.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1237-5g
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 95%
5g
¥15365.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAA1237-5.0g
benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
246510-69-0 95%
5.0g
¥15365.0000 2024-08-03

benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate Related Literature

Additional information on benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Introduction to Benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate and Its Significance in Modern Chemical Biology

Benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate, a compound with the CAS number 246510-69-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its complex stereochemical configuration and functional groups, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

The molecular structure of this compound features a pyrrolidine core, which is a crucial scaffold in the design of bioactive molecules. The presence of stereochemical centers at the 3S and 4S positions enhances its chiral purity, making it a valuable candidate for studies involving enantioselective synthesis and pharmacological evaluation. The tert-butoxy carbonyl group appended to the amino functionality not only provides stability to the molecule but also serves as a protective group in multi-step synthetic pathways.

The hydroxymethyl group at the 4-position introduces a reactive site that can participate in various chemical transformations, including glycosylation and other carbohydrate-based modifications. These structural features make Benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate a versatile building block for the synthesis of more complex biomolecules.

In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of Benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate aligns well with this trend, as it offers a precise three-dimensional arrangement that can interact selectively with biological targets. This has led to its exploration in various therapeutic areas, including central nervous system disorders and metabolic diseases.

One of the most compelling aspects of this compound is its potential application in the synthesis of protease inhibitors. Proteases play a critical role in numerous biological processes, and their inhibition is often a key strategy in drug design. The pyrrolidine scaffold is known to be a privileged structure in protease inhibition, and modifications such as those present in Benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate can enhance binding affinity and selectivity. Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory activity against specific proteases, which could lead to novel therapeutic agents.

The hydroxymethyl group also opens up possibilities for further functionalization, allowing for the incorporation of additional pharmacophores or linker groups that can improve pharmacokinetic properties. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing drug candidates.

Moreover, the tert-butoxy carbonyl group provides stability during synthetic manipulations while also serving as a removable protecting group. This feature is particularly useful in multi-step syntheses where protecting group strategies are employed to prevent unwanted side reactions. The ability to selectively deprotect this group under mild conditions ensures that the compound remains intact throughout the synthetic process.

Recent advancements in computational chemistry have also contributed to the understanding of Benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate's behavior. Molecular modeling studies have helped elucidate its binding interactions with biological targets, providing insights into how structural modifications can enhance potency and selectivity. These computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the development of novel therapeutics.

The compound's potential extends beyond protease inhibition; it has also shown promise in other areas such as enzyme-mediated drug delivery systems. The pyrrolidine core can be engineered to interact with specific enzymes that facilitate targeted release of therapeutic agents within the body. This concept aligns with the growing interest in precision medicine, where drugs are tailored to individual patients based on their unique biological profiles.

In conclusion, Benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate represents a significant advancement in chemical biology and pharmaceutical research. Its complex stereochemistry, functional groups, and versatility make it a valuable tool for drug development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.

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(CAS:246510-69-0)benzyl (3S,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-(hydroxymethyl)pyrrolidine-1-carboxylate
A1084042
Purity:99%
Quantity:1g
Price ($):717.0